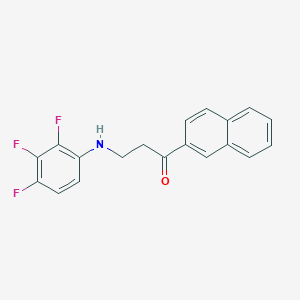

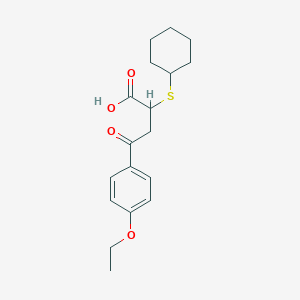

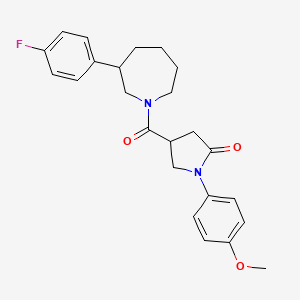

![molecular formula C20H16N2O7 B2796120 ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate CAS No. 341966-24-3](/img/structure/B2796120.png)

ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate is a chemical compound with the molecular formula C20H16N2O7 . It is also known by its synonyms: ETHYL 5-[5-ACETYL-3-(BENZOYLAMINO)-2-OXO-2H-PYRAN-6-YL]-3-ISOXAZOLECARBOXYLATE and 3-Isoxazolecarboxylic acid, 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-, ethyl ester .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and solubility, are not provided in the search results . These properties can be determined through laboratory analysis or found in specialized chemical databases.Scientific Research Applications

Synthesis and Chemical Properties

The compound has been a subject of synthesis and study in various chemical reactions. For instance, it has been synthesized through the reaction of hippuric acid with other chemical compounds, exhibiting properties like strong local anesthetic activity, platelet antiaggregating activity, and moderate analgesic, antiinflammatory, and antiarrhythmic activities (Mosti et al., 1994). Another study details the rearrangement of similar compounds in the presence of N-nucleophiles into various derivatives, indicating the compound's versatile reactivity and potential for creating a range of chemical structures (Strah, Svete, & Stanovnik, 1996).

Potential for Creating New Compounds

Research has shown that ethyl 5-aroyl-4-pyrone-2-carboxylates, a category that includes the subject compound, react with hydroxylamine to produce various isoxazolyl derivatives (Obydennov, Khammatova, & Sosnovskikh, 2017). These reactions demonstrate the compound's utility in synthesizing diverse chemical structures, potentially useful in various scientific and industrial applications.

Role in Organic Synthesis

The compound plays a crucial role in organic synthesis, particularly in the synthesis of tetrahydroquinoline derivatives and other complex organic molecules. This is evident from studies that describe its reactions with different aldehydes and the subsequent formation of various chemically significant derivatives (Bombarda et al., 1992).

Transformation into Heterocyclic Systems

Further research emphasizes the transformation of related compounds into heterocyclic systems, highlighting the compound's role in synthesizing pharmacologically relevant structures (Svete et al., 1990). This aspect is crucial for developing new drugs and understanding chemical interactions in biological systems.

properties

IUPAC Name |

ethyl 5-(3-acetyl-5-benzamido-6-oxopyran-2-yl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O7/c1-3-27-19(25)15-10-16(29-22-15)17-13(11(2)23)9-14(20(26)28-17)21-18(24)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYRFKCTSMWYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

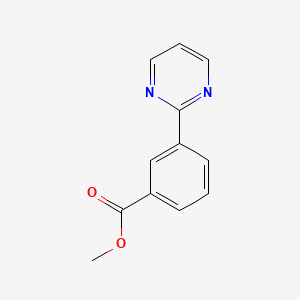

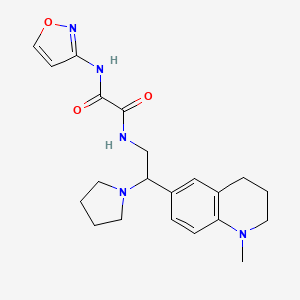

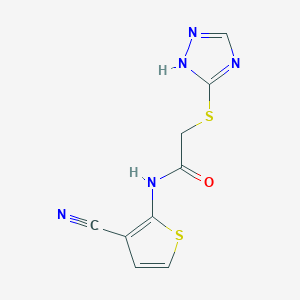

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2796041.png)

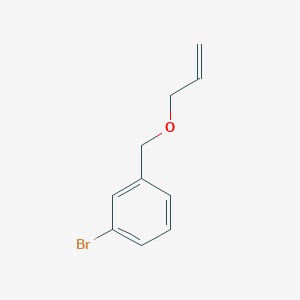

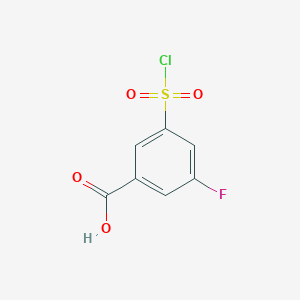

![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine](/img/structure/B2796048.png)

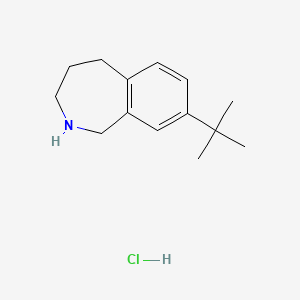

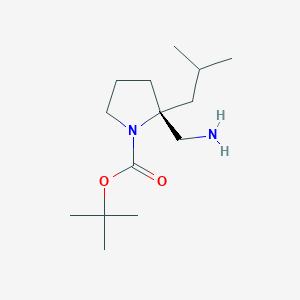

![(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride](/img/structure/B2796053.png)